![molecular formula C20H15BrN2OS B2444285 3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251596-93-6](/img/structure/B2444285.png)
3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which gives it a range of interesting properties that make it a promising candidate for use in various scientific research applications.
Scientific Research Applications
- Application : Thieno[3,2-d]pyrimidin-4-amines have been investigated as inhibitors of cytochrome bd oxidase (Cyt-bd) in Mtb. Cyt-bd is an attractive drug target for TB treatment, especially in combination therapies targeting energy metabolism .
- Application : Some thieno[2,3-d]pyrimidin-4(3H)-ones exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra. These compounds could potentially serve as lead structures for drug development .
Antitubercular Agents
Antimycobacterial Activity
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , specifically the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, which can lead to its death .
Biochemical Pathways
The affected pathway is the energy metabolism of the Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the electron transport chain, which is crucial for the bacterium’s ATP production .
Result of Action
The molecular and cellular effects of the compound’s action result in significant antimycobacterial activity against Mycobacterium tuberculosis . The compound has shown potential as an antitubercular agent .
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c1-13-2-6-15(7-3-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAMGQLVGFKKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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